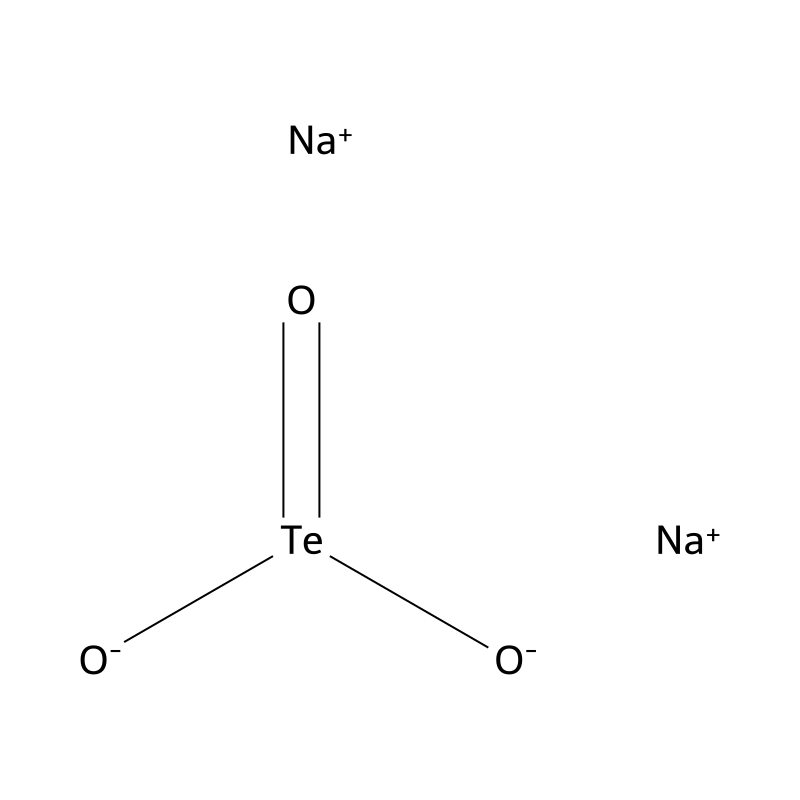

Sodium tellurite

Na2O3Te

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Na2O3Te

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly sol in cold water; sol in hot wate

Synonyms

Canonical SMILES

Antimicrobial Properties

Sodium tellurite exhibits antimicrobial properties against various bacteria and fungi, including Mycobacterium tuberculosis and Candida albicans. Research suggests that it disrupts the cell membrane and interferes with their metabolic processes [1]. This property makes it a valuable tool for studying antibiotic resistance and developing new antimicrobial strategies [2].

[1] A study published in the journal "Antimicrobial Agents and Chemotherapy" demonstrates the effectiveness of sodium tellurite against Mycobacterium tuberculosis

[2] Research published in "Frontiers in Microbiology" explores the potential of sodium tellurite to enhance the efficacy of conventional antibiotics against Candida albicans

Oxidative Stress Studies

Sodium tellurite can induce oxidative stress in cells, making it a valuable tool for studying the cellular response to free radicals and reactive oxygen species. This is relevant for understanding various diseases associated with oxidative stress, such as neurodegenerative disorders and cancer [3, 4].

[3] A study published in "Free Radical Biology & Medicine" investigates the role of oxidative stress induced by sodium tellurite in the development of neurodegenerative diseases

[4] Research published in "Cancer Research" explores the potential of sodium tellurite to induce cell death in cancer cells through oxidative stress mechanisms

Material Science Research

Sodium tellurite plays a role in material science research due to its unique properties. It is used in the synthesis of various materials with potential applications in electronics, photovoltaics, and catalysis [5, 6].

[5] Research published in "ACS Applied Materials & Interfaces" explores the use of sodium tellurite in the synthesis of tellurium nanowires for potential electronic applications

Sodium tellurite is an inorganic compound with the formula . It appears as a white, water-soluble solid and is recognized as a weak reducing agent. This compound is primarily utilized as an intermediate in the extraction of tellurium from copper anode slimes, where it serves as a precursor to elemental tellurium . The tellurite ion, , is structurally similar to the sulfite and selenite ions, featuring a pyramidal geometry with tellurium at the center .

- Formation from Tellurous Acid:This reaction illustrates the conversion of tellurium dioxide in a basic medium to form the tellurite ion .

- Electrolysis:

During electrolysis of sodium tellurite solutions, purified tellurium can be obtained:- Anode Reaction:

- Cathode Reaction:

- Anode Reaction:

- Reduction and Oxidation:

Sodium tellurite can act both as a weak oxidizing agent and a weak reducing agent, allowing it to participate in various redox reactions .

The primary method for synthesizing sodium tellurite involves roasting copper anode slimes with sodium carbonate and oxygen. This process produces sodium tellurite alongside other byproducts. The general reaction can be represented as follows:

This synthesis typically occurs at elevated temperatures (400–500 °C) .

Sodium tellurite has several applications across different fields:

- Corrosion Resistance: It enhances the corrosion resistance of electroplated nickel layers and is used for creating black or blue-black coatings on metals such as iron, steel, aluminum, and copper .

- Microbiology: As mentioned earlier, it serves as a selective agent in bacterial growth media .

- Chemical Synthesis: Sodium tellurite is employed in organic synthesis and as a reagent in various

Studies on sodium tellurite's interactions primarily focus on its toxicological effects and its role in microbiology. The compound is known to cause oxidative stress in cells and may lead to mutations upon exposure. Understanding these interactions is crucial for safety protocols when handling sodium tellurite in laboratory settings .

Sodium tellurite shares similarities with other compounds containing chalcogen elements such as sulfur and selenium. Below are some comparable compounds:

| Compound | Formula | Properties | Unique Features |

|---|---|---|---|

| Sodium Selenite | Water-soluble; weak oxidizing agent | Used in selenium supplementation | |

| Sodium Sulfite | Water-soluble; reducing agent | Commonly used as a preservative | |

| Sodium Tellurate | Water-soluble; stronger oxidizing agent | More reactive than sodium tellurite |

Sodium tellurite is unique due to its specific applications in microbiology and its dual role as both a weak reducing and oxidizing agent. Its toxicity profile also distinguishes it from similar compounds, necessitating careful handling .

Tellurium, the parent element of sodium tellurite, was discovered in 1782 by Franz-Joseph Müller von Reichenstein during analyses of Transylvanian gold ores. The element’s name derives from the Latin tellus (Earth), reflecting its terrestrial origins. Early applications of tellurium focused on metallurgy, particularly in alloy production, but its compounds, including sodium tellurite, gained prominence in the 20th century for their optical and electrochemical properties.

The isolation of sodium tellurite emerged from copper refining processes, where anode slimes—a byproduct of electrolytic copper purification—were found to contain tellurium oxides. By the 1930s, sodium tellurite became a key intermediate in tellurium extraction, enabling industrial-scale production of high-purity tellurium.

Significance in Modern Academic Research

Modern research prioritizes sodium tellurite’s dual role as a weak redox agent and structural modifier in materials. Its ability to enhance corrosion resistance in electroplated nickel and stabilize tellurite glasses for infrared optics underscores its industrial relevance. In microbiology, sodium tellurite’s toxicity to non-resistant bacteria facilitates selective culturing of pathogens like Escherichia coli O157:H7.

Recent studies explore its potential in quantum dot synthesis, oxidative stress induction in cancer cells, and as a dopant for photonic crystals. These applications highlight sodium tellurite’s versatility across disciplines.

Methodological Approaches to Sodium Tellurite Investigation

Analytical techniques for sodium tellurite include:

- X-ray photoelectron spectroscopy (XPS) to probe coordination environments in tellurite glasses.

- Spectrophotometry using sodium borohydride (NaBH₄) reduction for quantitative tellurite detection.

- Electrochemical methods to study its redox behavior in aqueous solutions.

Structural analyses via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) have elucidated its anhydrous and hydrated crystalline forms, revealing distorted octahedral geometries in Na₂TeO₃ and pyramidal TeO₃²⁻ ions in Na₂TeO₃·5H₂O.

Industrial Production Processes

Extraction from Anode Slimes

The primary industrial source of sodium tellurite is copper refinery anode slimes, which contain precious metals and tellurium compounds. These slimes undergo oxidative roasting with sodium carbonate (Na₂CO₃) at 400–500°C, converting tellurides into sodium tellurite [1] [2]. For example, silver telluride (Ag₂Te) reacts as follows:

$$ \text{Ag}2\text{Te} + \text{Na}2\text{CO}3 + \text{O}2 \rightarrow 2\text{Ag} + \text{Na}2\text{TeO}3 + \text{CO}_2 $$

This exothermic process yields metallic silver and sodium tellurite, which is subsequently leached with water. Modern refinements involve optimizing roasting temperatures (350–650°C) and sodium carbonate ratios (0.2 g Na₂CO₃ per gram of slime) to enhance yield [2] [4].

Table 1: Industrial Roasting Conditions for Anode Slimes

| Parameter | Range |

|---|---|

| Temperature | 350–650°C |

| Na₂CO₃ Ratio (g/g slime) | 0.2 |

| Reaction Time | 2–4 hours |

| Tellurium Recovery | 70–85% |

Purification Techniques

Electrolysis is the dominant purification method. Sodium tellurite solutions undergo electrolysis in alkaline media, where tellurium deposits on the cathode:

$$ \text{Cathode: } \text{TeO}3^{2-} + 3\text{H}2\text{O} + 4e^- \rightarrow \text{Te} + 6\text{OH}^- $$

The anode reaction produces oxygen, ensuring minimal contamination [1] [4]. Post-electrolysis, the tellurium is redissolved and crystallized as high-purity Na₂TeO₃. Alternative methods include sulfide precipitation (using Na₂S) to remove heavy metals, achieving >99.9% purity [3] [4].

Laboratory Synthesis Approaches

Conventional Synthesis Routes

Laboratory synthesis typically involves dissolving tellurium dioxide (TeO₂) in sodium hydroxide:

$$ \text{TeO}2 + 2\text{NaOH} \rightarrow \text{Na}2\text{TeO}3 + \text{H}2\text{O} $$

The solution is adjusted to pH 13, stirred for 3–4 hours, and filtered to remove unreacted solids [1] [3]. This method yields sodium tellurite with 85–90% efficiency but requires careful pH control to avoid side reactions.

Modified Synthesis Using Reducing Agents

Reducing agents like hydrogen peroxide (H₂O₂) or sulfur dioxide (SO₂) enhance yield. For instance, adding H₂O₂ to a sodium tellurite solution under ice-cooling precipitates sodium tellurate (Na₂TeO₄), which is reduced to Na₂TeO₃ using SO₂:

$$ \text{Na}2\text{TeO}4 + \text{SO}2 \rightarrow \text{Na}2\text{TeO}3 + \text{SO}3 $$

This two-step process achieves 70–75% yield with >99.99% purity, as confirmed by ICP-MS [3].

Novel Green Chemistry Approaches

Emergent methods prioritize sustainability. One approach uses ethanol washing instead of acidic rinses to recover Na₂TeO₃ crystals, reducing wastewater toxicity [3]. Another employs mechanochemical grinding of TeO₂ and Na₂CO₃ at ambient temperatures, minimizing energy use. While still experimental, these methods show promise for scaling [2] [3].

Table 2: Comparison of Laboratory Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Conventional | 85–90 | 99.5 | Simplicity |

| Reducing Agent-Assisted | 70–75 | 99.99 | High purity |

| Green Chemistry | 60–65 | 99.9 | Environmental safety |

Physical Description

Color/Form

White powde

UNII

Related CAS

GHS Hazard Statements

H300 (23.88%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (76.12%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (77.61%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (17.91%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (59.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Pictograms

Acute Toxic